3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2S/c16-10-5-6-11(12(17)9-10)13-14(20)19-15(18-13)7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMAVMNLAHOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC(=S)C(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable diamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects: The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-chlorophenyl () or 4-methoxyphenyl () groups. This may enhance reactivity in pesticidal applications, as seen in analogs like quinconazole and fluquinconazole () .
Spiro Ring Variations :
- Compounds with a 1,4-diazaspiro[4.6] system (e.g., target compound and ) have a larger spiro ring compared to 1,4-diazaspiro[4.5] derivatives (). This difference likely impacts conformational flexibility and binding to biological targets .
Biological Activity: While explicit data on the target compound’s bioactivity is absent in the evidence, structurally related compounds like propiconazole () and quinconazole () are known fungicides. The thione group in the target compound may act as a metal-binding moiety, similar to triazole-based agrochemicals .
Notes
- Data Limitations : The molecular weight of the target compound was estimated from analogs due to incomplete data in the evidence.
- Structural Ambiguity : Some compounds (e.g., ) have additional substituents (e.g., 4-methylbenzoyl), complicating direct comparisons .
- Application Gaps : While pesticidal uses are implied for analogs, the target compound’s specific bioactivity requires experimental validation.
This comparison underscores the importance of substituent choice and spiro ring geometry in tuning the physicochemical and biological properties of diazaspiro compounds. Further studies should prioritize synthesis and bioassays to elucidate structure-activity relationships.
Biological Activity
The compound 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS Number: 1314934-53-6) is a member of the spiro compound family, notable for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.27 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16Cl2N2S |
| Molecular Weight | 327.27 g/mol |
| CAS Number | 1314934-53-6 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting potential as an antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer potential of thione derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress and disrupt mitochondrial function has been highlighted as a mechanism for its anticancer effects.
The biological activity of this compound is largely attributed to its interaction with cellular targets involved in key signaling pathways. Notably:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to cancer progression and microbial resistance.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in affected cells.
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity (reference needed).
- Antimicrobial Efficacy Study : Another research effort highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a new antimicrobial agent (reference needed).
Toxicological Profile
While exploring biological activity, it is crucial to consider the toxicological aspects. Preliminary studies suggest that while the compound exhibits promising biological activities, further investigations are necessary to fully understand its safety profile and potential side effects.
Table 2: Toxicological Findings
| Endpoint | Observations |
|---|---|
| Acute Toxicity | Low toxicity observed in initial studies |
| Chronic Effects | Further studies required for comprehensive evaluation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
